An In-Depth Technical Guide to A18-Iso5-2DC18: A STING-Activating Cyclic Lipidoid for mRNA Vaccine Delivery
An In-Depth Technical Guide to A18-Iso5-2DC18: A STING-Activating Cyclic Lipidoid for mRNA Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
A18-Iso5-2DC18 is a novel, unsaturated, ionizable cyclic lipidoid that has emerged as a potent vehicle for the delivery of messenger RNA (mRNA) vaccines, particularly in the context of cancer immunotherapy. Identified from a large combinatorial library, this lipidoid is a key component of lipid nanoparticles (LNPs) designed to not only efficiently encapsulate and deliver mRNA payloads but also to act as a potent adjuvant by directly activating the Stimulator of Interferon Genes (STING) pathway. This dual functionality leads to a robust, antigen-specific anti-tumor immune response. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of A18-Iso5-2DC18, supported by detailed experimental protocols and quantitative data.
Chemical Structure and Physicochemical Properties
A18-Iso5-2DC18, also referred to as Compound A18, is distinguished by its unique structure featuring unsaturated lipid tails, a dihydroimidazole linker, and a cyclic amine head group. These structural motifs are critical for its function in both mRNA delivery and immune activation.
The key physicochemical properties of A18-Iso5-2DC18 are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2412492-09-0 | [1] |
| Molecular Formula | C₅₀H₉₃N₃O₂ | [1] |
| Molecular Weight | 768.29 g/mol | [1] |
| Appearance | Viscous liquid | |
| Solubility | Soluble in DMSO | |
| Class | Cyclic, Ionizable, Cationic Lipidoid | [1] |
Synthesis and Lipid Nanoparticle (LNP) Formulation
Synthesis of A18-Iso5-2DC18
A18-Iso5-2DC18 was identified through the screening of a large, diverse library of over 1,000 lipid-like materials. The synthesis is based on a three-dimensional, multi-component combinatorial reaction.[2]
Experimental Protocol: General Synthesis of the Lipidoid Library
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Reactant Preparation : Solutions of three reactant types are prepared:
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Amines : A diverse set of amines forms the head group of the lipidoid.
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Isocyanides : These compounds form the linker region.
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Alkyl Ketones : Long-chain ketones, such as the 2DC18 ketone derivative, provide the hydrophobic lipid tails.
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One-Pot Reaction : Equimolar amounts of the selected amine, isocyanide, and alkyl ketone are mixed in a solvent like dichloromethane.
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Reaction Conditions : The reaction is typically stirred at room temperature for 24 hours.
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Purification : The resulting lipidoid is purified using standard chromatography techniques to yield the final product.
Note: The precise, step-by-step protocol for the specific synthesis of A18-Iso5-2DC18 is detailed in the supplementary information of the primary research by Miao et al., 2019.
Formulation of A18-Iso5-2DC18 Lipid Nanoparticles (LNPs)
The efficacy of A18-Iso5-2DC18 is realized when it is formulated into LNPs, which protect the mRNA cargo and facilitate its delivery into target cells. These LNPs are typically composed of four key components.
Experimental Protocol: LNP Formulation via Microfluidic Mixing
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Lipid Stock Preparation : Prepare an organic phase by dissolving the following lipids in ethanol at a molar ratio of 35:16:46.5:2.5 :
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Ionizable Lipid: A18-Iso5-2DC18
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Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC )
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Sterol: Cholesterol
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PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000 )
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mRNA Solution Preparation : Prepare an aqueous phase by dissolving the desired mRNA (e.g., encoding a tumor antigen) in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.
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Microfluidic Mixing : Utilize a microfluidic mixing device (e.g., a T-junction mixer) to rapidly combine the ethanolic lipid solution with the aqueous mRNA solution. A typical flow rate ratio is 3:1 (aqueous:organic). The rapid mixing causes the lipids to self-assemble around the mRNA, forming LNPs.
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Dialysis and Concentration : The resulting LNP solution is dialyzed against a neutral buffer (e.g., 1X PBS, pH 7.4) to remove ethanol and unencapsulated components. The final formulation can be concentrated using centrifugal filters.
LNP Characterization
The physicochemical characteristics of the formulated LNPs are critical for their in vivo performance.
| Parameter | Typical Value | Method |
| Mean Particle Size (Diameter) | ~100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at pH 7.4 | Laser Doppler Electrophoresis |
Mechanism of Action: STING Pathway Activation
A key innovation of A18-Iso5-2DC18 is its intrinsic adjuvant activity, which is mediated by the direct activation of the STING pathway in antigen-presenting cells (APCs), such as dendritic cells.
Signaling Pathway
Upon delivery into the cytosol of an APC, A18-Iso5-2DC18 directly binds to and activates the STING protein located on the endoplasmic reticulum (ER). This initiates a downstream signaling cascade.
Description of Signaling Events:
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Cellular Uptake and Release : The LNP is taken up by APCs via endocytosis. The ionizable nature of A18-Iso5-2DC18 facilitates endosomal escape, releasing the mRNA payload and the lipidoid itself into the cytosol.
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Antigen Expression : The released mRNA is translated by ribosomes into the encoded tumor antigen, which is then processed for presentation on MHC molecules.
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STING Activation : Free A18-Iso5-2DC18 directly binds to the STING protein on the ER membrane.
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Translocation and Kinase Recruitment : Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).
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IRF3 Phosphorylation : Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
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Nuclear Translocation and Gene Expression : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes for Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
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Enhanced Immune Response : The secretion of Type I interferons promotes the maturation of dendritic cells, enhances antigen presentation, and boosts the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs), leading to a powerful anti-tumor effect.
Preclinical Efficacy in Cancer Models
The therapeutic potential of A18-Iso5-2DC18-formulated mRNA vaccines has been demonstrated in syngeneic mouse tumor models, such as the B16-OVA melanoma model.
Experimental Protocol: In Vivo Anti-Tumor Efficacy Study
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Animal Model : C57BL/6 mice are used.
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Tumor Inoculation : Mice are inoculated subcutaneously with B16-OVA melanoma cells (e.g., 1 x 10⁵ cells) in the flank.
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Vaccine Preparation : An mRNA vaccine is prepared by formulating A18-Iso5-2DC18 LNPs with mRNA encoding the ovalbumin (OVA) antigen, which acts as a model tumor antigen.
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Vaccination Schedule : Once tumors are established (e.g., ~5-7 days post-inoculation), mice are vaccinated subcutaneously on the opposite flank. A typical schedule involves a prime vaccination followed by a booster vaccination 5-7 days later.
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Monitoring : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse survival is also monitored.
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Immunological Analysis : At the study endpoint, spleens, draining lymph nodes, and tumors can be harvested to analyze the antigen-specific T-cell response via techniques like flow cytometry (staining for CD8+ T cells and IFN-γ).
Quantitative Efficacy Data
Studies have shown that vaccination with A18-Iso5-2DC18 LNPs carrying tumor-antigen mRNA leads to significant outcomes.
| Efficacy Metric | Result | Reference(s) |
| Tumor Growth Inhibition | Significant reduction in tumor growth rate compared to control groups. | |
| Overall Survival | Marked prolongation of survival in vaccinated mice. | |
| Cytotoxic T-cell (CTL) Response | 20-30 fold increase in systemic and tumor-infiltrating antigen-specific T cells. | |
| IFN-γ Secretion | Robust increase in IFN-γ secretion by splenocytes upon antigen re-stimulation. |
Conclusion
A18-Iso5-2DC18 represents a significant advancement in the field of non-viral vectors for mRNA-based therapeutics. By integrating a highly efficient mRNA delivery system with a potent, STING-mediated adjuvant effect into a single molecule, it provides a powerful platform for developing next-generation cancer vaccines. The detailed protocols and robust data associated with this lipidoid offer a strong foundation for researchers and drug developers aiming to harness the power of the innate immune system for cancer immunotherapy.
